molecular formula C15H19NO4S B11772678 tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate CAS No. 171513-17-0

tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate

Cat. No.: B11772678
CAS No.: 171513-17-0
M. Wt: 309.4 g/mol
InChI Key: RUKPXGGTCYGVGG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate is a complex organic compound that belongs to the class of thienopyrroles This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrrole core, an ethoxy-oxoethyl side chain, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrrole Core: The thienopyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a carbonyl compound.

    Introduction of the Ethoxy-Oxoethyl Side Chain: This step involves the alkylation of the thienopyrrole core with an ethoxy-oxoethyl halide under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a piperidine core instead of a thienopyrrole core, leading to different chemical properties and applications.

    Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate:

    N-Boc-4-piperidineacetaldehyde: This compound features a piperidine ring with an aldehyde group, used in different synthetic applications compared to the thienopyrrole derivative.

The uniqueness of this compound lies in its thienopyrrole core, which imparts distinct electronic and steric properties, making it valuable for specific research applications.

Properties

CAS No.

171513-17-0

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)thieno[2,3-b]pyrrole-6-carboxylate

InChI

InChI=1S/C15H19NO4S/c1-5-19-12(17)8-10-9-16(13-11(10)6-7-21-13)14(18)20-15(2,3)4/h6-7,9H,5,8H2,1-4H3

InChI Key

RUKPXGGTCYGVGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C2=C1C=CS2)C(=O)OC(C)(C)C

Origin of Product

United States

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